5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-[3-(METHYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a benzothiophene moiety, and several functional groups that contribute to its reactivity and potential biological activity.
Preparation Methods
The synthesis of 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-[3-(METHYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of key intermediates, which are then subjected to various chemical reactions to form the final compound. For example, the synthesis may involve the chlorination of a precursor compound, followed by nucleophilic substitution reactions to introduce the fluorophenyl and methylsulfanyl groups . Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl and methylsulfanyl groups allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives and benzothiophene-containing molecules. Compared to these compounds, 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-[3-(METHYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]PYRIMIDINE-4-CARBOXAMIDE is unique due to the combination of its functional groups and its potential biological activity. Some similar compounds include:
- 5-CHLORO-2-[(2-FLUOROPHENYL)METHYLSULFONYL]-N-[(4-METHYLPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE
- 5-CHLORO-2-[(4-FLUOROPHENYL)METHYLSULFONYL]-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE
These compounds share structural similarities but may differ in their reactivity and biological effects.
Properties
Molecular Formula |
C22H20ClFN4O2S2 |
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Molecular Weight |
491.0 g/mol |
IUPAC Name |
5-chloro-2-[(2-fluorophenyl)methylsulfanyl]-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H20ClFN4O2S2/c1-25-19(29)17-13-7-3-5-9-16(13)32-21(17)28-20(30)18-14(23)10-26-22(27-18)31-11-12-6-2-4-8-15(12)24/h2,4,6,8,10H,3,5,7,9,11H2,1H3,(H,25,29)(H,28,30) |
InChI Key |
QAXFKRLDAGBHIJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NC(=NC=C3Cl)SCC4=CC=CC=C4F |
Origin of Product |
United States |
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